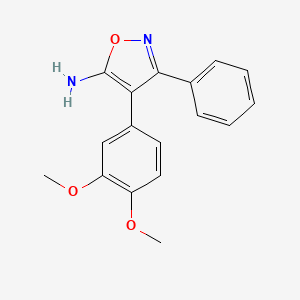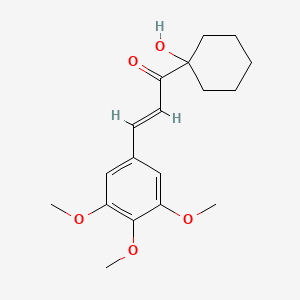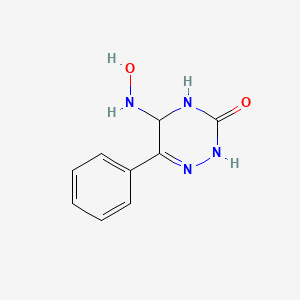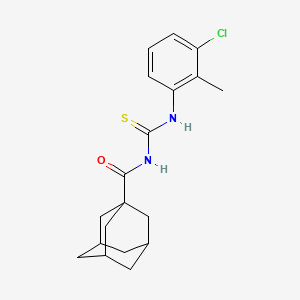
4-(3,4-Dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Notably, it is closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .
DMPEA: belongs to the phenethylamine class of compounds. It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Preparation Methods
Synthetic Routes: One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was reported by Pictet and Finkelstein. They synthesized it in a multi-step sequence starting from vanillin. A similar sequence was later reported by Buck and Perkin.
Industrial Production: Unfortunately, specific industrial production methods for DMPEA are not widely documented. research laboratories can synthesize it using established chemical routes.
Chemical Reactions Analysis
Reactivity: DMPEA can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: DMPEA serves as a precursor in the synthesis of other compounds, such as Bevantolol.
Biology and Medicine: While DMPEA’s direct biological effects are not extensively studied, it occurs naturally alongside mescaline in cacti species like San Pedro and Peruvian Torch.
Industry: Its industrial applications are limited due to its natural occurrence and lack of widespread use.
Mechanism of Action
- The exact mechanism by which DMPEA exerts its effects remains unclear. its structural similarity to dopamine suggests potential interactions with dopamine receptors or other related pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C17H16N2O3/c1-20-13-9-8-12(10-14(13)21-2)15-16(19-22-17(15)18)11-6-4-3-5-7-11/h3-10H,18H2,1-2H3 |
InChI Key |
QUOKUCMYLUIETP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11073088.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11073090.png)
![6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11073095.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11073098.png)

![2-[5-oxo-3-(propan-2-yl)-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11073105.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11073112.png)


![N-(2-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11073136.png)
![Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester](/img/structure/B11073143.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B11073159.png)
![N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11073162.png)
